molecular formula C25H29N3O5S B12698443 Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) CAS No. 89022-14-0

Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate)

Cat. No.: B12698443
CAS No.: 89022-14-0
M. Wt: 483.6 g/mol
InChI Key: ZTHIWFDKAXMGCA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the esterification of benzoic acid with 5-methyl-2-(1-methylethyl)phenol. This is followed by the introduction of the aminoiminomethyl group through a series of reactions involving amines and other nitrogen-containing compounds. The final step involves the sulfonation of the ester to form the mono(4-methylbenzenesulfonate) derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid derivatives
  • Phenyl esters
  • Sulfonated aromatic compounds

Uniqueness

What sets benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) apart from similar compounds is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications.

Properties

CAS No.

89022-14-0

Molecular Formula

C25H29N3O5S

Molecular Weight

483.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(5-methyl-2-propan-2-ylphenyl) 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C18H21N3O2.C7H8O3S/c1-11(2)15-9-4-12(3)10-16(15)23-17(22)13-5-7-14(8-6-13)21-18(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-11H,1-3H3,(H4,19,20,21);2-5H,1H3,(H,8,9,10)

InChI Key

ZTHIWFDKAXMGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

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